1,1,1-trifluoro-2-(methylsulfanyl)ethane

Lipophilicity Medicinal Chemistry ADME

1,1,1-Trifluoro-2-(methylsulfanyl)ethane (CAS 5187-55-3) is a fluorinated organosulfur compound characterized by a trifluoromethyl (CF3) group and a methylsulfanyl (SCH3) group on an ethane backbone. It serves as a versatile intermediate in the synthesis of biologically active molecules, particularly trifluoroethyl sulfide derivatives used in agrochemicals and pharmaceuticals.

Molecular Formula C3H5F3S
Molecular Weight 130.13 g/mol
CAS No. 5187-55-3
Cat. No. B6602352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-trifluoro-2-(methylsulfanyl)ethane
CAS5187-55-3
Molecular FormulaC3H5F3S
Molecular Weight130.13 g/mol
Structural Identifiers
SMILESCSCC(F)(F)F
InChIInChI=1S/C3H5F3S/c1-7-2-3(4,5)6/h2H2,1H3
InChIKeyBFCDSMUHBKMJDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1-Trifluoro-2-(methylsulfanyl)ethane (CAS 5187-55-3): A Fluorinated Organosulfur Building Block for Medicinal and Agrochemical Research


1,1,1-Trifluoro-2-(methylsulfanyl)ethane (CAS 5187-55-3) is a fluorinated organosulfur compound characterized by a trifluoromethyl (CF3) group and a methylsulfanyl (SCH3) group on an ethane backbone . It serves as a versatile intermediate in the synthesis of biologically active molecules, particularly trifluoroethyl sulfide derivatives used in agrochemicals and pharmaceuticals . Its unique combination of highly electronegative fluorine atoms and a polarizable sulfur atom imparts distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, compared to non-fluorinated or oxygen-containing analogs .

Why 1,1,1-Trifluoro-2-(methylsulfanyl)ethane Cannot Be Readily Replaced by Other Trifluoroethyl Building Blocks


Sourcing decisions for fluorinated intermediates often assume functional group interchangeability, but 1,1,1-trifluoro-2-(methylsulfanyl)ethane provides specific reactivity and property profiles not replicated by its common analogs, such as the ether (2,2,2-trifluoroethyl methyl ether), the chloride (1,1,1-trifluoro-2-chloroethane), or non-fluorinated sulfides. The presence of a sulfur atom adjacent to the electron-withdrawing CF3 group drastically alters its electronic character compared to oxygen or chlorine analogs, impacting reaction kinetics, regioselectivity, and downstream product stability . Unlike a simple aryl halide coupling partner, this alkyl sulfide can also serve as a directing group or be converted to a sulfoxide/sulfone, offering a divergent synthetic pathway unavailable with ethers . These physicochemical and reactivity differences are quantifiable and constitute the core of its value proposition.

Quantifiable Differentiators for 1,1,1-Trifluoro-2-(methylsulfanyl)ethane Against Its Closest Analogs


Computed Lipophilicity (XLogP3-AA) Comparison vs. Oxygen Analog CF3CH2OCH3

The replacement of an oxygen atom with sulfur significantly increases lipophilicity, a critical parameter for drug-likeness and bioavailability. The computed partition coefficient (XLogP3-AA) for 1,1,1-trifluoro-2-(methylsulfanyl)ethane is 2.0, compared to 1.2 for its direct oxygen analog, 2,2,2-trifluoroethyl methyl ether (CAS 460-43-5) . This difference of 0.8 log units corresponds to approximately a 6.3-fold increase in lipophilicity.

Lipophilicity Medicinal Chemistry ADME

Reactivity Bias in Medicinal Chemistry: Thioether vs. Ether in Biological Activity

Trifluoromethyl thioethers (SCF3) are highlighted as specialized tools compared to trifluoromethyl ethers (OCF3) in drug discovery due to their distinct electronic and steric properties . Specifically, the high polarizability of sulfur contributes to stronger hydrophobic and van der Waals interactions with protein binding pockets. While no direct head-to-head bioassay data is available for the parent compound, its core SCF3 motif is explicitly noted to provide advantageous modulation of lipophilicity and metabolic stability, crucial parameters where simple substitution of S with O would fail .

Structure-Activity Relationship (SAR) Drug Discovery Bioisosterism

Electrochemical Reactivity Enhancement Over Non-Fluorinated Sulfides

In a direct comparative study, the anodic methoxylation and acetoxylation of 2,2,2-trifluoroethyl sulfides were compared with their non-fluorinated counterparts. It was found that the CF3 group remarkably promoted the anodic substitution reaction, facilitating the introduction of methoxy and acetoxy groups at a position adjacent to the trifluoromethyl group . This contrasts with non-fluorinated sulfides, where such transformations are less efficient or require harsher conditions.

Organic Electrosynthesis Building Blocks C-H Functionalization

Physical State and Boiling Point Difference vs. the Lighter Oxygen Analog

The boiling point of 1,1,1-trifluoro-2-(methylsulfanyl)ethane is reported around 50°C , compared to 30°C for its oxygen analog, 2,2,2-trifluoroethyl methyl ether (CAS 460-43-5) . This 20°C difference is practically significant; the sulfur analog remains a liquid at elevated room temperatures where the ether analog would already be near boiling, potentially simplifying handling and reducing evaporative losses during synthesis or formulation.

Physicochemical Properties Formulation Purification

High-Value Application Scenarios for Procuring 1,1,1-Trifluoro-2-(methylsulfanyl)ethane


Agrochemical Intermediate for Next-Generation Acaricides and Insecticides

The compound is a key building block for the trifluoroethyl sulfide/sulfoxide class of acaricides, including flupentiofenox and sulfiflumin, which are valued for their novel mechanism of action and high activity against resistant mite populations . Its higher lipophilicity profile (XLogP of 2.0) is essential for achieving the foliar penetration and environmental stability required in these pesticides . Sourcing this specific intermediate, rather than a generic analog, ensures the correct physicochemical properties are built into the final active ingredient.

Medicinal Chemistry Probe for Enhancing CNS Bioavailability

Drug discovery programs targeting the central nervous system (CNS) often require candidates with a logP in a specific window. With a computed XLogP of 2.0 , which is 0.8 units higher than its ether analog, this compound provides a strategic synthetic handle to increase the lipophilicity of lead compounds. It can be incorporated as a fragment to improve blood-brain barrier penetration, representing a clear advantage over the more polar oxygen isostere .

Electrosynthetic Route to α-Functionalized Trifluoromethyl Building Blocks

For R&D teams utilizing green chemistry approaches, the trifluoromethyl group of this compound has been shown to remarkably promote anodic substitution reactions, allowing for efficient α-methoxylation and acetoxylation . This specific electronic activation is absent in non-fluorinated sulfides, making this compound a privileged substrate for generating highly functionalized, fluorinated intermediates in a single electrochemical step, thereby shortening synthetic routes.

Industrial Process Development Requiring Higher-Boiling Solvents/Intermediates

In pilot-scale syntheses, the physical handling of reagents is a critical consideration. The boiling point of this target compound is approximately 50°C , making it a more easily manageable liquid compared to its oxygen analog, which boils at 30°C . This reduces the need for low-temperature condensers and minimizes losses through evaporation, translating to a more robust and scalable manufacturing process.

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